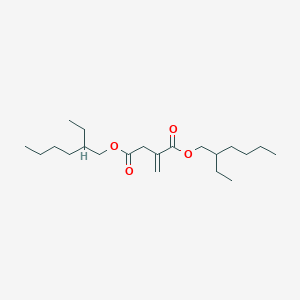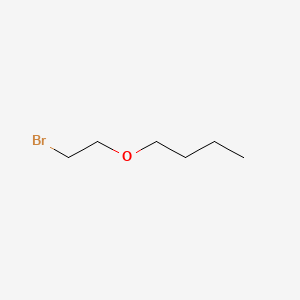
Bis(2-ethylhexyl) methylenesuccinate
Vue d'ensemble
Description
Bis(2-ethylhexyl) methylenesuccinate: is an organic compound with the molecular formula C21H38O4 and a molecular weight of 354.5240 g/mol . It is also known by its IUPAC name, Butanedioic acid, 2-methylene, di(2-ethylhexyl) ester . This compound is primarily used in various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Bis(2-ethylhexyl) methylenesuccinate can be synthesized through the esterification of 2-methylene butanedioic acid with 2-ethylhexanol . The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is conducted at elevated temperatures to increase the reaction rate. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Analyse Des Réactions Chimiques
Types of Reactions: Bis(2-ethylhexyl) methylenesuccinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various ester derivatives.
Applications De Recherche Scientifique
Chemistry: Bis(2-ethylhexyl) methylenesuccinate is used as a monomer in copolymerization reactions to produce various polymers with unique properties .
Biology and Medicine: The compound is explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Mécanisme D'action
The mechanism of action of bis(2-ethylhexyl) methylenesuccinate involves its interaction with molecular targets through ester linkages. The compound can undergo hydrolysis to release the active components, which then interact with specific molecular pathways . The ester groups can also participate in hydrogen bonding and van der Waals interactions, contributing to the compound’s overall activity .
Comparaison Avec Des Composés Similaires
Di(2-ethylhexyl) phthalate (DEHP): A commonly used plasticizer with similar ester groups.
Bis(2-ethylhexyl) adipate (DEHA): Another plasticizer with similar chemical properties.
Uniqueness: Bis(2-ethylhexyl) methylenesuccinate is unique due to its methylene group, which provides additional reactivity and versatility in chemical reactions compared to other similar compounds .
Propriétés
IUPAC Name |
bis(2-ethylhexyl) 2-methylidenebutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38O4/c1-6-10-12-18(8-3)15-24-20(22)14-17(5)21(23)25-16-19(9-4)13-11-7-2/h18-19H,5-16H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGNRQCGWXXLTIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)CC(=C)C(=O)OCC(CC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20293917 | |
| Record name | Bis(2-ethylhexyl) Itaconate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20293917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2287-83-4 | |
| Record name | 2287-83-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93006 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bis(2-ethylhexyl) Itaconate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20293917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the solvent environment influence the polymerization of Bis(2-ethylhexyl) itaconate?
A: Research suggests that polar solvents can significantly impact the polymerization rate and molecular weight of resulting poly(Bis(2-ethylhexyl) itaconate) []. Studies utilizing electron spin resonance (ESR) revealed that the propagation rate constant (kp) of Bis(2-ethylhexyl) itaconate polymerization is lower in more polar solvents []. This effect is attributed to the increased affinity of polar solvents for the propagating polymer chain, potentially leading to decreased reactivity.
Q2: What unique polymerization behavior does Bis(2-ethylhexyl) itaconate exhibit during copolymerization?
A: Bis(2-ethylhexyl) itaconate demonstrates a "penultimate effect" during copolymerization with N-cyclohexylmaleimide []. This means that the reactivity of the propagating radical is influenced not only by the terminal monomer unit but also by the penultimate (second-to-last) unit in the growing polymer chain []. This effect was observed through both kinetic studies and ESR analysis of the copolymerization process.
Q3: Can Bis(2-ethylhexyl) itaconate be utilized to create bio-based thermoplastic elastomers, and if so, how?
A: Yes, Bis(2-ethylhexyl) itaconate holds promise for developing bio-based thermoplastic elastomers []. Researchers successfully synthesized well-defined poly(Bis(2-ethylhexyl) itaconate) using Reversible Addition-Fragmentation chain-transfer (RAFT) polymerization []. Furthermore, by employing sequential block copolymerization with itaconic acid imides, they created triblock copolymers featuring soft poly(Bis(2-ethylhexyl) itaconate) segments and hard poly(itaconimide) segments []. This block architecture is characteristic of thermoplastic elastomers.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Azabicyclo[2.2.1]hept-5-ene](/img/structure/B1266832.png)











